1-(3-Butoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Butoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a butoxyphenyl group, a fluorine atom, and a methylpyridinyl group
Preparation Methods
The synthesis of 1-(3-butoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine.
Introduction of the Butoxyphenyl Group: This step involves the reaction of the pyrrole derivative with a butoxyphenyl halide under basic conditions.
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of the intermediate compound to form the chromeno[2,3-c]pyrrole core.
Introduction of the Methylpyridinyl Group: The final step involves the reaction of the intermediate compound with a methylpyridinyl halide under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs.
Chemical Reactions Analysis
1-(3-Butoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Addition: Addition reactions can occur at the double bonds present in the chromeno[2,3-c]pyrrole core, leading to the formation of addition products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-(3-Butoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Due to its potential therapeutic properties, this compound is studied for its use in drug development and pharmaceutical applications.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-butoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(3-Butoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
- 1-(4-Butoxyphenyl)-2-(3,4-dimethylphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(3-Butoxyphenyl)-2-(5-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
These compounds share similar structural features but differ in the substitution patterns on the phenyl and pyridinyl groups. The unique combination of functional groups in 1-(3-butoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H23FN2O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
1-(3-butoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H23FN2O4/c1-3-4-12-33-19-7-5-6-17(14-19)24-23-25(31)20-15-18(28)8-9-21(20)34-26(23)27(32)30(24)22-13-16(2)10-11-29-22/h5-11,13-15,24H,3-4,12H2,1-2H3 |
InChI Key |
HTPAPBYVGNPISX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
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